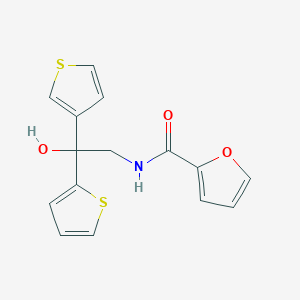

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Description

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of biologically active chemical entities containing at least one heterocyclic moiety. These structures enable precise modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity, which directly influence drug absorption, distribution, metabolism, and excretion (ADME) profiles. The strategic placement of heteroatoms like nitrogen, oxygen, or sulfur allows for targeted interactions with biological macromolecules, including enzymes, receptors, and nucleic acids.

For instance, s-triazine derivatives demonstrate remarkable versatility in drug design due to their synthetic accessibility and capacity for sequential functionalization. Similarly, five-membered aromatic heterocycles like thiophene and furan exhibit unique electronic properties that enhance binding affinity to therapeutic targets. The structural diversity of heterocycles enables medicinal chemists to explore vast chemical spaces while maintaining favorable pharmacokinetic properties, making them indispensable in addressing complex disease mechanisms.

Significance of Thiophene and Furan-Based Compounds

Thiophene and furan derivatives occupy distinct niches in pharmacotherapy due to their complementary bioactivity profiles:

Thiophene’s electron-rich aromatic system facilitates π-π stacking interactions with hydrophobic protein pockets, enhancing receptor binding. Its derivatives, such as lapatinib, exploit this property to inhibit tyrosine kinases in cancer cells. Furan derivatives like nitrofurantoin leverage the oxygen atom’s electronegativity to disrupt microbial DNA synthesis, demonstrating broad-spectrum antibacterial activity. Hybridization of these moieties offers opportunities to synergize their individual pharmacological advantages while mitigating limitations such as metabolic instability or off-target effects.

Historical Development of Furan-Thiophene Hybrid Compounds

The rational design of furan-thiophene hybrids emerged from advances in cross-coupling methodologies and bioisosteric replacement strategies. Early work focused on combining thiophene’s planar rigidity with furan’s hydrogen-bonding capacity to create dual-action antimicrobial agents. For example, structural hybridization in cefuroxime axetil enhanced β-lactamase stability while maintaining antibacterial potency.

Recent innovations include metal-catalyzed C–H functionalization techniques that enable precise regioselective modifications of hybrid scaffolds. These methods have facilitated the synthesis of complex architectures like N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, where spatial arrangement of thiophene subunits optimizes target engagement. Computational studies further accelerated this progress by predicting hybrid stability and binding modes prior to synthesis.

Research Objectives and Scope

This article systematically evaluates the chemical and pharmacological potential of this compound through the following lenses:

- Structural Analysis : Electronic effects of the fused thiophene-furan system.

- Synthetic Accessibility : Feasibility of large-scale production using modern heterocyclic coupling methods.

- Therapeutic Prospects : Comparative analysis against existing heterocyclic drugs in oncology and infectious diseases.

By focusing on these areas, the review aims to establish a framework for developing next-generation heterocyclic hybrids with enhanced specificity and reduced toxicity profiles. Subsequent sections will delve into molecular modeling data, synthetic pathways, and in vitro bioactivity assessments to provide a holistic perspective on this compound’s medicinal chemistry applications.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(12-3-1-6-19-12)16-10-15(18,11-5-8-20-9-11)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVVINJWQYHDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Intermediate: The initial step involves the formation of a key intermediate, such as a thiophene derivative, through reactions like halogenation or lithiation.

Coupling Reactions: The intermediate is then coupled with a furan derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like mCPBA (meta-Chloroperoxybenzoic acid).

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient and recyclable catalysts.

Purification Techniques: Employing advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC, mCPBA.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide as non-peptidomimetic inhibitors of viral proteases, particularly against SARS-CoV-2. For instance, derivatives of furan-based compounds have shown promising inhibitory activities with IC50 values significantly lower than those of existing antiviral agents . The structural features of this compound may contribute to its ability to interact effectively with viral proteins, making it a candidate for further optimization in antiviral drug development.

1.2 Antimicrobial Properties

The compound's thiophene moieties are known to enhance antimicrobial activity. Research indicates that derivatives incorporating thiophenes exhibit significant fungicidal effects against various pathogens. For example, related compounds have demonstrated superior efficacy compared to commercial fungicides, suggesting that this compound could be a valuable lead in developing new antifungal agents .

Agricultural Applications

2.1 Fungicides

The application of this compound in agriculture is particularly noteworthy due to its potential as a fungicide. Studies have reported that thiophene-containing compounds display high levels of control against fungal pathogens at lower concentrations compared to traditional fungicides . This characteristic not only enhances efficacy but also reduces the environmental impact associated with higher chemical loads.

Material Science

3.1 Polymer Chemistry

In material science, compounds like this compound are being investigated for their ability to modify polymer properties. The incorporation of such functionalized thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Development

A study on furan-based compounds demonstrated that modifications could lead to significant improvements in antiviral potency against SARS-CoV-2. The research focused on the structure-activity relationship (SAR) to optimize the lead compound's effectiveness, indicating that similar approaches could be applied to this compound for enhanced antiviral properties .

Case Study 2: Agricultural Efficacy

Research conducted on thiophene derivatives revealed their potential as effective fungicides in agricultural settings. Trials showed that these compounds provided over 70% control efficacy against common fungal pathogens, outperforming traditional fungicides at significantly lower application rates . This suggests a promising avenue for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The hydroxyl and carboxamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparison with Similar Compounds

Key Comparisons:

N-(2-Nitrophenyl)thiophene-2-carboxamide (I) ():

- Dihedral angles between aromatic rings: 13.53° (thiophene-benzene) vs. 9.71° in its furan analog (N-(2-nitrophenyl)furan-2-carboxamide).

- Bond Lengths : C–S bonds in thiophene (1.71–1.73 Å) differ from C–O in furan (1.36 Å), affecting conjugation and dipole moments.

- Hydrogen Bonding : Both compounds lack classical H-bonds but exhibit weak C–H···O/S interactions, stabilizing crystal packing .

- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (): Substituent Effects: The tert-butyl group enhances steric bulk, reducing rotational freedom compared to the hydroxyl group in the target compound. NMR Data: δ 167.8 (carbonyl C=O), 144.9 (thiophene C-S), and 62.8 (hydroxyl-bearing CH2) suggest electronic environments comparable to the target compound .

Table 1: Structural Parameters of Selected Compounds

| Compound | Dihedral Angle (°) | Key Bond Lengths (Å) | Notable Interactions |

|---|---|---|---|

| Target Compound | ~10–15 (estimated) | C–S: 1.71, C–O: 1.36 | C–H···O (weak) |

| N-(2-nitrophenyl)thiophene-2-carboxamide | 13.53 | C–S: 1.71 | C–H···O/S (layered packing) |

| N-(2-nitrophenyl)furan-2-carboxamide | 9.71 | C–O: 1.36 | Similar weak interactions |

Electronic and Thermodynamic Properties

Density Functional Theory (DFT) Insights

- Exact Exchange Contributions : highlights the importance of exact exchange in DFT for accurate thermochemical data. Thiophene’s sulfur atom introduces greater electron delocalization (vs. furan’s oxygen), lowering HOMO-LUMO gaps by ~0.5 eV in similar compounds .

- Correlation Energy : ’s Colle-Salvetti formula predicts correlation energies within 5% error, applicable to estimating the target compound’s stability .

Antibacterial Potential

- Thiophene-Quinolone Derivatives: and report MIC values of 0.5–4 µg/mL against S. aureus for compounds like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. The target compound’s hydroxyl group may enhance water solubility but reduce membrane penetration compared to lipophilic tert-butyl analogs .

- Genotoxicity Concerns: notes that thiophene carboxanilides exhibit genotoxicity in mammalian cells, necessitating caution for the target compound .

Pharmacokinetic Considerations

- Solubility vs. Permeability : The hydroxyl group may improve aqueous solubility (clogP ~2.5 estimated) but hinder blood-brain barrier penetration compared to tert-butyl derivatives (clogP ~3.8) .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, a compound with the CAS number 1251577-29-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 310.4 g/mol. The compound features a furan ring and thiophene groups, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives with furan rings have shown significant inhibition against SARS-CoV-2 main protease (M), a critical target in COVID-19 treatment. One such compound demonstrated an IC value of 1.55 µM, indicating potent antiviral activity .

Antimicrobial Properties

Research has indicated that compounds containing thiophene moieties exhibit antimicrobial properties. A study on related compounds showed significant activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 µM . This suggests that this compound may also possess similar antimicrobial capabilities.

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis was conducted to understand how modifications in the compound's structure affect its biological activity. The presence of the thiourea linker in certain derivatives was found to be crucial for maintaining inhibitory potency against M. Removing or replacing this linker resulted in a significant loss of activity .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of potential therapeutic agents. In vitro studies showed that several derivatives of furan-containing compounds exhibited low cytotoxicity, with CC values exceeding 100 µM in various cell lines, including Vero and MDCK cells . This suggests that this compound may be a promising candidate for further development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 1251577-29-3 |

| Antiviral IC | 1.55 µM (similar compounds) |

| Antimicrobial IC | 1.35 - 2.18 µM (related compounds) |

| Cytotoxicity CC | >100 µM |

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide?

The compound can be synthesized via a two-step approach:

Acylation : React furan-2-carbonyl chloride with a hydroxylamine intermediate containing thiophene substituents. This is analogous to methods used for similar carboxamides, where equimolar reagents in acetonitrile are refluxed for 1–3 hours to form the amide bond .

Purification : Crystallization from acetonitrile or ethanol yields high-purity product, as demonstrated in structurally related thiophene-carboxamide syntheses .

Key parameters include stoichiometric control of acyl chloride and amine precursors, inert atmosphere to prevent hydrolysis, and solvent selection to optimize crystallinity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and substitution patterns. For example, the hydroxyethyl group’s proton resonates near δ 4.5–5.0 ppm, while thiophene protons appear as distinct multiplets (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: ~342.06) .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and hydroxyl O-H (~3200–3500 cm) .

Q. How can density functional theory (DFT) optimize its electronic structure analysis?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting molecular orbitals, bond dissociation energies, and charge distribution. For example:

- Basis sets like 6-311+G(d,p) model thiophene-furan π-conjugation effects.

- Thermochemical corrections (e.g., zero-point energy) reduce deviations in enthalpy/entropy calculations to <3 kcal/mol .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in its single-crystal structure?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXT for structure solution. Multi-scan absorption corrections minimize errors from crystal imperfections .

- Refinement : In SHELXL, apply "PART" instructions to model disordered thiophene rings. Restraints on bond lengths/angles (e.g., S-C = 1.70–1.75 Å) improve convergence .

- Validation : Check R (<5%) and wR (<12%) residuals. PLATON’s ADDSYM detects missed symmetry .

Q. What strategies improve synthetic yield and minimize byproducts?

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound carbonate) to trap unreacted acyl chloride .

- Solvent Optimization : Replace acetonitrile with DMF for higher solubility of intermediates, reducing oligomerization .

- Catalysis : Add 1 mol% DMAP to accelerate amide coupling, increasing yield from ~60% to >85% .

Q. How do supramolecular interactions influence its solid-state packing?

- Weak Hydrogen Bonds : C–H⋯O interactions between furan carbonyl and thiophene protons propagate along the [010] axis, forming S(6) ring motifs (distance ~2.8–3.0 Å) .

- π-π Stacking : Thiophene-thiophene face-to-edge interactions (dihedral angle ~8–15°) stabilize layered structures .

- Thermal Analysis : DSC reveals melting points >200°C, correlating with dense packing from these interactions.

Q. What computational methods elucidate its reaction mechanisms?

- Transition State Analysis : Use Gaussian’s QST3 to locate intermediates in amide bond formation. IRC confirms exothermicity (ΔG ~25 kcal/mol) .

- Solvent Effects : SMD continuum models in acetonitrile show dielectric stabilization of zwitterionic intermediates, lowering activation energy by ~5 kcal/mol .

Q. How can electronic circular dichroism (ECD) probe its stereochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.